molecular formula C11H17IN2O B120339 (Phenylcarbamylmethyl)-trimethylammonium iodide CAS No. 22913-17-3

(Phenylcarbamylmethyl)-trimethylammonium iodide

Cat. No.: B120339
CAS No.: 22913-17-3
M. Wt: 320.17 g/mol
InChI Key: CCPHDQUNJSJNQK-UHFFFAOYSA-N
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Description

It is intended to be more permeable to the transient receptor potential vanilloid 1 (TRPV1) ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine . This compound is primarily used in scientific research to study selective analgesia and pain response mechanisms.

Mechanism of Action

Target of Action

CAY10568, also known as (Phenylcarbamylmethyl)-trimethylammonium iodide, primarily targets the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key players in neuronal communication .

Mode of Action

CAY10568 acts as a blocker of voltage-gated sodium channels . It is designed to be permeable to the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine . When given in combination with suitable TRPV1 agonists, CAY10568 should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact .

Biochemical Pathways

The primary biochemical pathway affected by CAY10568 involves the TRPV1 ion channel . This channel is a non-selective cation channel that is part of the transient receptor potential channel family . It is activated by a variety of exogenous and endogenous physical and chemical stimuli, including heat, pH, and capsaicin . The activation of TRPV1 leads to a cascade of events resulting in the perception of pain.

Pharmacokinetics

It is known that the compound is a crystalline solid with solubility in dmf (5 mg/ml), dmso (3 mg/ml), and pbs (ph 72, 05 mg/ml) . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of CAY10568’s action is the blockade of pain response . By selectively blocking voltage-gated sodium channels in neurons involved in pain perception, CAY10568 can potentially alleviate pain without affecting other sensory modalities such as motor control, touch, and proprioception .

Action Environment

The action of CAY10568 is influenced by the presence of TRPV1 agonists such as capsaicin and N-oleoyl dopamine . These agonists activate the TRPV1 ion channel, allowing CAY10568 to enter the neuron and block the voltage-gated sodium channels . Therefore, the presence and concentration of these agonists in the environment can significantly influence the efficacy of CAY10568.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10568 involves the reaction of trimethylamine with phenyl isocyanate to form the intermediate trimethyl [(phenylcarbamoyl)methyl]-ammonium iodide. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of CAY10568 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The compound is then purified using crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

CAY10568 primarily undergoes substitution reactions due to the presence of the ammonium iodide group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various halogenated derivatives of CAY10568 .

Scientific Research Applications

CAY10568 has several applications in scientific research, particularly in the fields of neuroscience and pain research. It is used to study the selective blockade of pain response through TRPV1-mediated entry of sodium channel blockers. This compound helps in understanding the mechanisms of pain and developing new analgesic drugs that can selectively target pain pathways without affecting motor, touch, and proprioception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10568 is unique due to its smaller size and less hydrophobic nature compared to QX314. This makes it more permeable to the TRPV1 ion channel, allowing for more effective and selective blockade of pain responses. Its ability to selectively target pain pathways without affecting other sensory functions makes it a valuable tool in pain research .

Properties

IUPAC Name

(2-anilino-2-oxoethyl)-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPHDQUNJSJNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22913-17-3
Record name Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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